molecular formula C22H15Cl2N3O5 B3732514 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B3732514
M. Wt: 472.3 g/mol
InChI Key: OUMIGKPLHICENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide” is a chemical compound with potential antimicrobial and analgesic activities . It is a derivative of benzoxazole, a heterocyclic compound that has been found to have a broad range of biological activity .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This process yields the corresponding 1-phenylethanone (5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones in good yield . These compounds, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, yield the final product .


Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the Vilsmeier–Haack reaction . This reaction is used to form the pyrazole-4-carbaldehyde derivatives from the 1-phenylethanone hydrazones .

Future Directions

Given the antimicrobial and analgesic activities of this compound, future research could focus on further elucidating its mechanism of action and potential applications in medicine . Additionally, the synthesis process could be optimized to improve yield and reduce the use of potentially harmful reagents .

properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O5/c1-12-2-3-13(22-26-19-10-14(23)9-17(24)21(19)32-22)8-18(12)25-20(28)11-31-16-6-4-15(5-7-16)27(29)30/h2-10H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMIGKPLHICENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 4
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.